molecular formula CH3AsO2-2 B1234056 Methyl(dioxido)arsane

Methyl(dioxido)arsane

Cat. No.: B1234056
M. Wt: 121.955 g/mol
InChI Key: OMPSDEOAXJHSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(dioxido)arsane, also known as methylarsenic acid, is an organoarsenic compound with the chemical formula CH₃AsO₂. It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a methyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(dioxido)arsane can be synthesized through several methods. One common approach involves the reaction of methyl iodide with sodium arsenite in an aqueous medium. The reaction proceeds as follows:

CH3I+Na3AsO3CH3AsO2+3NaI\text{CH}_3\text{I} + \text{Na}_3\text{AsO}_3 \rightarrow \text{CH}_3\text{AsO}_2 + 3\text{NaI} CH3​I+Na3​AsO3​→CH3​AsO2​+3NaI

Another method involves the reduction of methylated arsenic acids using sodium borohydride (NaBH₄) under acidic conditions. This method is particularly useful for generating volatile arsanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(dioxido)arsane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethylarsinic acid.

    Reduction: Reduction with sodium borohydride produces volatile arsanes.

    Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄) is commonly used under acidic conditions.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl(dioxido)arsane has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(dioxido)arsane involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to toxic effects. The compound can also undergo methylation and demethylation reactions, which are important for its metabolism and detoxification in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Arsane (AsH₃): A simple hydride of arsenic.

    Methylarsane (CH₃AsH₂): A methylated derivative of arsane.

    Dimethylarsane ((CH₃)₂AsH): A dimethylated derivative of arsane.

    Trimethylarsane ((CH₃)₃As): A trimethylated derivative of arsane.

Uniqueness

Methyl(dioxido)arsane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form volatile arsanes and its applications in different fields make it a compound of significant interest. Compared to other similar compounds, it has distinct reactivity and applications, particularly in the context of its oxidation and reduction reactions .

Properties

Molecular Formula

CH3AsO2-2

Molecular Weight

121.955 g/mol

IUPAC Name

methyl(dioxido)arsane

InChI

InChI=1S/CH3AsO2/c1-2(3)4/h1H3/q-2

InChI Key

OMPSDEOAXJHSLH-UHFFFAOYSA-N

SMILES

C[As]([O-])[O-]

Canonical SMILES

C[As]([O-])[O-]

Origin of Product

United States

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